Cox-1/2-IN-4

Description

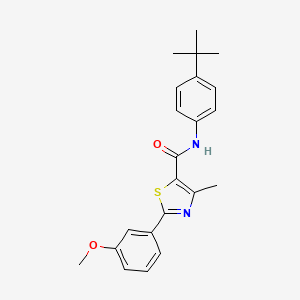

Structure

3D Structure

Properties

Molecular Formula |

C22H24N2O2S |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25) |

InChI Key |

LVWLJRCNLLCLBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cox-1/2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-1/2-IN-4, also identified as compound 2b in the primary literature, is a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking the active sites of COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammatory responses.[1]

The dual inhibitory nature of this compound is a significant characteristic. While selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, the inhibition of both isoforms can be advantageous in certain therapeutic contexts.[2]

Molecular docking studies have shed light on the binding interactions between this compound and the COX enzymes. The presence of a t-butyl group on the molecule is suggested to enhance its potency by interacting with a hydrophobic channel within the active site of the COX enzymes through van der Waals forces and hydrophobic contacts.[3] This interaction improves the binding affinity of the compound, leading to more effective inhibition.[3]

Quantitative Pharmacological Data

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | This compound (Compound 2b) IC50 (µM) | Reference Inhibitor (Celecoxib) IC50 (µM) |

| COX-1 | 0.239[3] | Not specified as a primary target |

| COX-2 | 0.191[3] | 0.002[3] |

Selectivity Index: The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, for this compound is 1.251.[3] An SI value close to 1 indicates a dual or non-selective inhibitor. In comparison, the highly selective COX-2 inhibitor celecoxib has a selectivity ratio of 23.8.[3]

In addition to its anti-inflammatory potential, this compound has demonstrated moderate anticancer activity against specific cell lines.

| Cell Line | This compound (Compound 2b) IC50 (µM) |

| COLO205 (Colon Cancer) | 30.79[3] |

| B16F1 (Melanoma) | 74.15[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the inhibitory potency of the compound against the two COX isoforms.

Materials:

-

COX-1 (human) Inhibitor Screening Assay Kit

-

COX-2 (human) Inhibitor Screening Assay Kit

-

This compound (Compound 2b)

-

Celecoxib (as a positive control)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and the reference inhibitor, celecoxib.

-

Add the diluted compounds to the wells of a microplate.

-

Introduce the respective COX-1 or COX-2 enzyme to the wells.

-

Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubate the plate according to the kit manufacturer's instructions to allow for the enzymatic reaction and subsequent colorimetric or fluorometric development.

-

Measure the absorbance or fluorescence using a microplate reader to determine the extent of prostaglandin production.

-

Calculate the percentage of inhibition for each compound concentration compared to the untreated control.

-

Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTS Assay)

This assay assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

COLO205 and B16F1 cancer cell lines

-

Cell culture medium and supplements

-

This compound (Compound 2b)

-

MTS reagent

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare a range of concentrations of this compound.

-

Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 48 hours).

-

Following the incubation period, add the MTS reagent to each well.

-

Incubate the plates for a further 1-4 hours to allow for the conversion of the MTS reagent into a formazan product by viable cells.

-

Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 values, representing the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the core signaling pathway affected by this compound and the general workflow of its experimental evaluation.

Caption: Inhibition of the Cyclooxygenase (COX) Signaling Pathway by this compound.

Caption: General Experimental Workflow for the Evaluation of this compound.

References

Technical Guide: Discovery and Synthesis of Cox-1/2-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cox-1/2-IN-4, a potent dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). This document details the scientific rationale behind its development, its chemical synthesis, and the experimental protocols used to characterize its activity.

Introduction: The Rationale for Dual COX-1/COX-2 Inhibition

Cyclooxygenase (COX) enzymes are key players in the conversion of arachonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2.[1][2]

-

COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3][4]

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[3][4] It is the primary mediator of the inflammatory response, pain, and fever.[1][3]

While selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms, they have been linked to an increased risk of adverse cardiovascular events.[2] This has led to a renewed interest in the development of dual COX-1/COX-2 inhibitors with a balanced activity profile, aiming for potent anti-inflammatory effects with a reduced risk of side effects. This compound was designed as a moderately selective COX-2 inhibitor to overcome the adverse effects of both highly selective and non-selective COX-2 inhibitors.[5]

Discovery of this compound

The discovery of this compound was the result of a targeted drug design strategy aimed at identifying novel anti-inflammatory agents with a balanced inhibition of both COX-1 and COX-2 enzymes. The core chemical structure of this compound is a 1,2,4-triazole tetrahydroisoquinoline hybrid.[5] This scaffold was chosen for its potential to interact with the active sites of both COX isoforms. The design hypothesis was that a moderately selective COX-2 inhibitor could provide a better safety profile compared to highly selective COX-2 inhibitors or non-selective NSAIDs.[5]

A series of derivatives based on this hybrid scaffold were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[5] Through this systematic structure-activity relationship (SAR) study, this compound (designated as compound 11f in the original study) emerged as a lead candidate due to its potent dual inhibitory activity and significant in vivo anti-inflammatory effects.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, a substituted 1,2,4-triazole. This is followed by its coupling with a tetrahydroisoquinoline moiety. The general synthetic scheme is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The detailed synthetic procedure for this compound involves the following key steps, as adapted from the published methodology[5]:

-

Synthesis of the 1,2,4-Triazole Intermediate:

-

A mixture of the appropriately substituted benzoic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., ethanol) in the presence of a dehydrating agent (e.g., concentrated sulfuric acid) to yield the corresponding 1,2,4-triazole derivative.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to afford the pure intermediate.

-

-

Coupling with Tetrahydroisoquinoline:

-

The synthesized 1,2,4-triazole intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide).

-

To this solution, an equimolar amount of the desired tetrahydroisoquinoline derivative and a base (e.g., potassium carbonate) are added.

-

The reaction mixture is stirred at an elevated temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The mixture is then poured into ice-water, and the resulting solid is filtered, washed with water, and purified by column chromatography to yield the final product, this compound.

-

Biological Evaluation of this compound

The biological activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its COX inhibitory potency and its anti-inflammatory efficacy.

In Vitro COX Inhibition Assay

The ability of this compound to inhibit the COX-1 and COX-2 isoforms was evaluated using a colorimetric COX inhibitor screening assay.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | 2.15 | 0.58 | 3.71 |

| Celecoxib (Reference) | 15.0 | 0.82 | 18.29 |

Data is based on compound 11f from the cited literature.[5]

The results indicate that this compound is a potent inhibitor of both COX-1 and COX-2, with a moderate selectivity towards COX-2.[5] Its potency against COX-2 is comparable to that of celecoxib.[5]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effect of this compound was evaluated in a carrageenan-induced paw edema model in rats.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) after 3h |

| This compound | 10 | 68.5 |

| Celecoxib (Reference) | 10 | 55.2 |

| Control | - | - |

Data is based on compound 11f from the cited literature.[5]

This compound demonstrated superior anti-inflammatory activity compared to celecoxib in this in vivo model.[5]

Effect on Inflammatory Mediators

Further studies revealed that this compound significantly decreased the production of key inflammatory mediators, including prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6).[5]

Experimental Protocols

In Vitro COX Inhibitor Screening Assay

The in vitro COX inhibitory activity of this compound was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The protocol is as follows:

-

A reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme is prepared.

-

The test compound (this compound) at various concentrations is added to the mixture and incubated for a specified time.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The IC50 values are calculated by plotting the percentage of inhibition versus the compound concentration.

Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity was assessed using the following protocol:

-

Adult Wistar rats are divided into groups (control, reference, and test compound).

-

The test compound (this compound) or reference drug (celecoxib) is administered orally.

-

After one hour, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at different time intervals using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: COX signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising dual COX-1/COX-2 inhibitor with potent anti-inflammatory properties demonstrated in both in vitro and in vivo models. Its balanced inhibition profile suggests it may offer a favorable therapeutic window with reduced side effects compared to existing NSAIDs. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Cox-1/2-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-1/2-IN-4, also identified as compound 2b in the scientific literature, is a novel thiazole carboxamide derivative that has demonstrated significant potential as a dual inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its therapeutic possibilities, particularly in the realm of oncology. The document details its in vitro inhibitory activity, the experimental protocols used for its evaluation, and explores the broader context of COX inhibition in cancer therapy.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli and in various pathological conditions, including cancer.

The inhibition of COX enzymes, particularly COX-2, has been a cornerstone of anti-inflammatory therapy for decades. More recently, the role of COX-2 in carcinogenesis and tumor progression has become a significant area of research. Elevated COX-2 expression is observed in numerous cancer types, where it contributes to processes such as angiogenesis, cell proliferation, and evasion of apoptosis. This has spurred the development of COX-2 inhibitors as potential anticancer agents.

This compound has emerged from this research landscape as a potent inhibitor of both COX-1 and COX-2, with intriguing anticancer properties. This guide will delve into the specifics of this compound's activity and its potential for further therapeutic development.

Quantitative Data

The in vitro inhibitory and cytotoxic activities of this compound have been quantified, providing a clear indication of its potency. The following tables summarize the available data.

Table 1: In Vitro Cyclooxygenase Inhibition of this compound [1]

| Enzyme | IC50 (μM) |

| COX-1 | 0.239 |

| COX-2 | 0.191 |

Table 2: In Vitro Anticancer Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (μM) |

| COLO205 | Colon Carcinoma | 30.79 |

| B16F1 | Melanoma | 74.15 |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of COX-1 and COX-2 enzymes. By blocking the activity of these enzymes, it prevents the synthesis of prostaglandins, which are key mediators of inflammation and are implicated in cancer progression. The overexpression of COX-2 in tumor microenvironments leads to increased production of prostaglandin E2 (PGE2), which can promote cancer cell growth, invasion, and angiogenesis through various signaling pathways.

The diagram below illustrates the central role of the COX-2/PGE2 pathway in cancer, a key target for inhibitors like this compound.

Caption: COX-2 signaling pathway in cancer.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize this compound.

In Vitro COX-1/2 Inhibition Assay

The following protocol is based on the methodology described in the primary literature for determining the COX inhibitory activity of this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin detection (e.g., for PGF2α)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to obtain a range of test concentrations.

-

Enzyme Reaction:

-

In a 96-well microplate, add the assay buffer.

-

Add the COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a solution of hydrochloric acid).

-

Prostaglandin Quantification: Measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for COX inhibition assay.

In Vitro Anticancer Activity Assay (MTS Assay)

The following is a general protocol for the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, a colorimetric method for assessing cell viability, which was used to determine the anticancer activity of this compound.[2][3][4]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against cancer cell lines (COLO205 and B16F1).

Materials:

-

COLO205 and B16F1 cancer cell lines

-

Complete cell culture medium

-

This compound (test compound)

-

MTS reagent

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490-500 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

Preclinical and In Vivo Studies

To date, no specific in vivo efficacy or pharmacokinetic data for this compound has been published. However, studies on other thiazole-2-carboxamide derivatives have shown promising in vivo activity in cancer models. For instance, one such derivative demonstrated significant tumor inhibition (84.3%) at a dosage of 10 mg/kg in a xenograft model.[5] While not directly applicable to this compound, these findings suggest that this class of compounds has the potential for in vivo efficacy.

Furthermore, pharmacokinetic studies on other novel COX-2 inhibitors, such as vitacoxib, have been conducted in animal models to evaluate their absorption, distribution, metabolism, and excretion profiles.[6] Similar studies would be a critical next step in the preclinical development of this compound to understand its drug-like properties and to establish a dosing regimen for future in vivo efficacy studies.

Therapeutic Potential and Future Directions

The available data strongly suggest that this compound has therapeutic potential, particularly as an anticancer agent. Its dual inhibition of COX-1 and COX-2, coupled with its moderate cytotoxic activity against colon carcinoma and melanoma cell lines, makes it a compelling candidate for further investigation.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound induces cancer cell death, beyond general COX inhibition.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in relevant animal models of colon cancer and melanoma.

-

Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its progression as a drug candidate.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other established anticancer therapies, such as chemotherapy or immunotherapy.

References

- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Counting & Health Analysis [sigmaaldrich.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. iscaconsortium.org [iscaconsortium.org]

- 5. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

- 6. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

A Technical Guide to Cyclic Imide-Based COX-1/2 Inhibitors: Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase (COX) enzymes are well-established therapeutic targets for the management of pain and inflammation. The selective inhibition of the inducible isoform, COX-2, over the constitutive COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This technical guide provides an in-depth overview of a promising class of COX inhibitors: compounds based on a cyclic imide scaffold. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their biological evaluation. Furthermore, this guide will illustrate the key signaling pathways involved in COX-2 mediated inflammation and provide a visual representation of a typical experimental workflow for inhibitor screening.

Introduction to Cyclooxygenase (COX) Enzymes

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation and pain.[1] While both isoforms catalyze the same reaction, they differ in their expression patterns and physiological roles. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[1][3] Therefore, the therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4] This has driven the development of COX-2 selective inhibitors.

Cyclic Imides as a Scaffold for COX Inhibition

A number of cyclic imide derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities.[4][5] These compounds typically feature a core cyclic imide structure, such as a phthalimide or a related heterocyclic system, with various substituents designed to interact with the active sites of the COX enzymes. The structure-activity relationship (SAR) studies of these compounds have revealed key insights. For instance, the nature of the substituent on the imide nitrogen is crucial for both potency and selectivity. It has been observed that cyclic imides bearing non-carboxylic acid tails, such as those with 3-benzenesulfonamide or acetophenone oxime fragments, tend to be potent and selective COX-2 inhibitors.[4] In contrast, the introduction of a carboxylic acid moiety often leads to non-selective inhibition of both COX-1 and COX-2.[4]

Quantitative Biological Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of cyclic imide derivatives. The data is presented as IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.

| Compound ID | Scaffold Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |

| 2 | 3-Benzenesulfonamide | >50 | 0.15 | >333.3 | [4] |

| 3 | 3-Benzenesulfonamide | >50 | 0.18 | >277.8 | [4] |

| 4 | 3-Benzenesulfonamide | >50 | 0.18 | >277.8 | [4] |

| 5 | 3-Benzenesulfonamide | >50 | 0.90 | >55.6 | [4] |

| 9 | 3-Benzenesulfonamide | >50 | 0.15 | >333.3 | [4] |

| 11 | Acetophenone Oxime | >50 | 0.17 | >294.1 | [4] |

| 12 | Acetophenone Oxime | >50 | 0.16 | >312.5 | [4] |

| 13 | Acetophenone Oxime | >50 | 0.16 | >312.5 | [4] |

| 14 | Acetophenone Oxime | >50 | 0.25 | >200.0 | [4] |

| 18 | Acetophenone Oxime | >50 | 0.15 | >333.3 | [4] |

| 19 | Acetophenone Oxime | >50 | 0.18 | >277.8 | [4] |

| 21 | β-Phenylalanine | 24.8 | 36.3 | 0.68 | [4] |

| 22 | β-Phenylalanine | 11.6 | 25.1 | 0.46 | [4] |

| 23 | β-Phenylalanine | 10.9 | 22.3 | 0.49 | [4] |

| 24 | β-Phenylalanine | 15.7 | 25.4 | 0.62 | [4] |

| 28 | β-Phenylalanine | 18.2 | 28.1 | 0.65 | [4] |

| Celecoxib | Reference Drug | >50 | 0.129 | >387.6 | [4] |

Experimental Protocols

General Synthesis of N-Substituted Phthalimide Derivatives

A common method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[6][7]

Materials:

-

Phthalic anhydride

-

Appropriate primary amine (e.g., aminopyridine, 4-methylaminopyridine)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) is refluxed in glacial acetic acid for approximately 4 hours.[7]

-

The reaction mixture is then allowed to cool.

-

The resulting solid product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-substituted phthalimide.

In Vitro COX-1/COX-2 Inhibition Assay (Ovine Enzymes)

The following protocol is a representative method for determining the COX inhibitory activity of test compounds using commercially available ovine COX-1 and COX-2 enzymes.[8][9][10] This type of assay measures the production of prostaglandins, and the inhibitory effect of the test compounds is determined by the reduction in prostaglandin levels.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stannous chloride (SnCl2) solution (to stop the reaction)

-

Prostaglandin screening ELISA kit (for quantification of prostaglandin products)

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

-

Reaction Setup: In a reaction tube, the reaction buffer, heme, and the respective COX enzyme are combined.

-

Inhibitor Incubation: The test compound (at various concentrations) or vehicle control is added to the enzyme mixture and pre-incubated for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of a saturated stannous chloride solution.

-

Quantification: The amount of prostaglandin produced is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow

References

- 1. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory activity and COX-1/COX-2 inhibition of novel substituted cyclic imides. Part 1: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

In Silico Modeling of Cyclooxygenase (COX) Inhibition: A Technical Guide for the Analysis of Cox-1/2-IN-4 Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of a hypothetical dual inhibitor, Cox-1/2-IN-4, to the cyclooxygenase enzymes, COX-1 and COX-2. This document outlines the key computational experiments, presents data in a structured format for comparative analysis, and includes detailed protocols and visualizations to facilitate understanding and replication of these advanced modeling techniques.

Introduction to COX Enzymes and In Silico Modeling

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is elevated at sites of inflammation.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. While selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, developing moderately selective or dual inhibitors is now considered a more balanced approach.[2]

In silico modeling has become an indispensable tool in drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors. Techniques such as molecular docking and molecular dynamics (MD) simulations provide deep insights into the molecular basis of inhibitor selectivity and efficacy, guiding the development of safer and more effective anti-inflammatory agents.[4][5]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, based on values reported for known non-selective and dual COX inhibitors. This data is essential for evaluating the potency and selectivity of the compound.

Table 1: In Vitro COX Inhibition Assay Results

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| This compound | 5.18 | 0.22 | 23.55 |

| Ibuprofen (Reference) | 2.5 | 7.5 | 0.33 |

| Diclofenac (Reference) | 0.8 | 0.08 | 10.0 |

| Celecoxib (Reference) | >50 | 0.129 | >387.6 |

Data compiled from representative values found in literature. The IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1.

Table 2: Molecular Docking and Binding Energy Calculations

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | COX-1 | -8.9 | Arg120, Tyr355, Ile523 |

| This compound | COX-2 | -10.2 | Arg120, Tyr355, Val523, Ser530 |

| Ibuprofen (Reference) | COX-1 | -7.7 | Arg120, Tyr385 |

| Ibuprofen (Reference) | COX-2 | -7.7 | Arg120, Tyr385 |

| Diclofenac (Reference) | COX-2 | -8.08 | Arg120, Ser530 |

| Celecoxib (Reference) | COX-2 | -11.3 | Arg513, Phe518, Val523 |

Binding affinity values are predictive indicators of the strength of interaction between the ligand and the protein. Key residues are those amino acids in the binding pocket that form significant interactions with the inhibitor.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes is crucial for understanding the context and methodology of the in silico analysis.

References

- 1. youtube.com [youtube.com]

- 2. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionaturajournal.com [bionaturajournal.com]

- 5. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Validation of Dual COX-1/2 Inhibitors

This technical guide provides a comprehensive overview of the target validation process for dual cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals involved in the discovery and characterization of novel anti-inflammatory and analgesic agents. This document details the underlying biological pathways, experimental methodologies for target validation, and representative data for COX inhibitors.

Introduction to Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, thromboxane, and prostacyclin.[1] These lipid mediators are involved in a wide array of physiological and pathological processes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to other prostanoids.[2][3]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions.[3][4] These functions include protecting the gastrointestinal mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[4][5]

-

COX-2: In contrast, COX-2 is typically an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli, cytokines, and growth factors.[3][5] It plays a significant role in mediating pain and inflammation.[4] However, COX-2 is also constitutively expressed in some tissues, such as the kidney.[6]

The development of inhibitors that can target both COX-1 and COX-2 is a key strategy in the management of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) are a broad class of medications that exert their effects by inhibiting COX enzymes.[1]

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the conversion of arachidonic acid into various prostanoids by the COX enzymes and the points of inhibition by COX inhibitors.

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of a Novel Series of Selective COX-2 Inhibitors: A Technical Overview

Disclaimer: The specific compound "Cox-1/2-IN-4" was not identified in the available scientific literature. This document provides a detailed pharmacological profile of a representative series of potent and selective cyclooxygenase-2 (COX-2) inhibitors, specifically cyclic imides bearing a 3-benzenesulfonamide moiety, based on published research. This information is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the pharmacology of selective COX-2 inhibitors.

Introduction

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection and platelet aggregation.[3][4] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a key target for anti-inflammatory therapies.[2][5] The development of selective COX-2 inhibitors aims to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][6]

This whitepaper details the pharmacological properties of a series of novel cyclic imide derivatives that have demonstrated potent and selective inhibition of COX-2, coupled with significant in vivo anti-inflammatory activity.

Mechanism of Action

The primary mechanism of action for this class of compounds is the selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, these inhibitors block the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][7] This selective inhibition leads to a reduction in inflammation and pain. The selectivity for COX-2 over COX-1 is a key feature, attributed to structural differences in the active sites of the two isoforms.[1][8]

In Vitro Pharmacological Data

The inhibitory activity of the cyclic imide derivatives against COX-1 and COX-2 was evaluated using an in vitro enzyme inhibition assay. The results, including IC50 values and selectivity indices, are summarized in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |

| 4 | >50 | 0.15 | >333.3 |

| 9 | >50 | 0.25 | >200 |

| 12 | >50 | 0.90 | >55.6 |

| 13 | >50 | 0.85 | >58.8 |

| 18 | >50 | 0.30 | >166.7 |

| Celecoxib (Reference) | >50 | 0.129 | >387.6 |

| Data compiled from a study on cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds.[9] |

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of the most potent compounds was assessed using the carrageenan-induced paw edema model in rats. This model is a standard for evaluating acute inflammation.

| Compound | ED50 (mg/kg) | % Edema Inhibition |

| 4 | 35.4 | 82.9 |

| 9 | 40.2 | 78.5 |

| 12 | 45.3 | 74.2 |

| 13 | 42.8 | 76.8 |

| 18 | 38.6 | 80.1 |

| Celecoxib (Reference) | 34.1 | 85.6 |

| Diclofenac (Reference) | - | 83.4 |

| Data represents the anti-inflammatory activity of selected cyclic imide derivatives.[9] |

Experimental Protocols

In Vitro COX-1/2 Inhibition Assay

The in vitro cyclooxygenase inhibition assay is a crucial step in determining the potency and selectivity of the test compounds.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for the COX enzyme.

-

Reaction Termination: After a defined incubation time, the reaction is terminated, typically by the addition of an acid solution.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis.[9]

In Vivo Carrageenan-Induced Paw Edema Assay

This assay is a widely used and validated model for assessing the anti-inflammatory activity of compounds in vivo.

Methodology:

-

Animal Model: Male Wistar rats are typically used for this study.

-

Compound Administration: The test compounds, reference drugs (e.g., celecoxib, diclofenac), or vehicle are administered orally to the animals.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ED50, the dose that produces 50% of the maximum inhibitory effect, can then be calculated.[9]

Structure-Activity Relationships (SAR)

The structure-activity relationship studies for this series of cyclic imides revealed several key insights:

-

The presence of a 3-benzenesulfonamide or an acetophenone oxime moiety on the cyclic imide scaffold was crucial for potent COX-2 inhibitory activity.[9]

-

Non-carboxylic cyclic imide derivatives demonstrated significantly higher potency as COX-2 inhibitors compared to their carboxylic counterparts.[9]

-

The SAR data suggests that the specific substitutions on the cyclic imide core play a critical role in the selective binding to the COX-2 active site.[9]

Conclusion

The pharmacological profile of this series of cyclic imide derivatives demonstrates their potential as potent and selective COX-2 inhibitors. The significant in vitro potency and selectivity translate into robust in vivo anti-inflammatory efficacy in a standard animal model of acute inflammation. These findings highlight the therapeutic potential of this chemical scaffold for the development of novel anti-inflammatory agents with an improved safety profile compared to non-selective NSAIDs. Further preclinical development, including pharmacokinetic and toxicology studies, is warranted to fully characterize the potential of these compounds.

References

- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclooxygenase Inhibition and the Prostaglandin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Cox-1/2-IN-4" is not a specifically defined, publicly documented cyclooxygenase (COX) inhibitor. Therefore, this guide utilizes Indomethacin, a well-characterized, non-selective COX-1 and COX-2 inhibitor, as a representative molecule to illustrate the principles of COX inhibition and its effects on the prostaglandin synthesis pathway.

Introduction to Cyclooxygenase and Prostaglandin Synthesis

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It is responsible for the conversion of arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxane. These molecules are pivotal in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining gastrointestinal mucosal integrity.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions. For instance, prostaglandins produced by COX-1 help protect the stomach lining from acid-induced damage.

-

COX-2: This isoform is typically inducible and its expression is upregulated by inflammatory stimuli, such as cytokines and growth factors. COX-2 is the primary source of prostanoids at sites of inflammation.

The inhibition of these enzymes is the principal mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes in a two-step reaction to form prostaglandin H2 (PGH2), the precursor to all other prostanoids. Tissue-specific isomerases and synthases then convert PGH2 into various biologically active prostaglandins, such as PGE2, PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2).

Figure 1: Prostaglandin Synthesis Pathway and Inhibition by Indomethacin.

Quantitative Analysis of Indomethacin Inhibition

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2. The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 | 18 nM | 26 nM | [1][2] |

| IC50 | 9 nM | 310 nM | [3] |

| Ki | - | 62 µM (for initial reversible binding) | [4] |

| Ki | - | 13 µM | [5] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2. This is a generalized protocol and may require optimization for specific experimental setups.

4.1 Materials and Reagents

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test inhibitor (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostanoid

-

Microplate reader

4.2 Experimental Procedure

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

Heme

-

Diluted enzyme (COX-1 or COX-2)

-

Test inhibitor at various concentrations (or vehicle control)

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 2-10 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid or stannous chloride.

-

Prostanoid Quantification: Measure the amount of PGE2 (or another prostanoid) produced in each well using an EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Figure 2: Experimental Workflow for a COX Inhibition Assay.

Conclusion

The intricate interplay between COX-1 and COX-2 in the prostaglandin synthesis pathway presents a compelling target for therapeutic intervention in a variety of inflammatory and pain-related disorders. A thorough understanding of the mechanism of action of COX inhibitors, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of novel and more selective anti-inflammatory agents. The methodologies and data presented in this guide, using Indomethacin as a representative inhibitor, provide a foundational framework for researchers and drug development professionals engaged in this critical area of pharmaceutical science. The continued exploration of the structural and functional nuances of the COX enzymes will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pedworld.ch [pedworld.ch]

- 4. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dual COX-1/2 Inhibitors in Inflammatory Processes: A Technical Guide

Disclaimer: The compound "Cox-1/2-IN-4" is not a specifically identified entity in the available scientific literature. This technical guide, therefore, provides an in-depth overview of the role of dual cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors in inflammatory processes, using a representative, hypothetical compound as a framework for discussion. The data and protocols presented are based on established knowledge of well-characterized COX inhibitors.

Introduction to Cyclooxygenase and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic pathway in the inflammatory cascade is mediated by cyclooxygenases (COX).[1][2][3][4][5][6][7] There are two primary isoforms of this enzyme, COX-1 and COX-2, which catalyze the conversion of arachidonic acid to prostaglandins (PGs) and other prostanoids.[1][2]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and platelet aggregation.[1][3][5]

-

COX-2 is typically an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[1][5][7] It is the primary source of prostaglandins that mediate pain and inflammation.[2] However, COX-2 is also constitutively expressed in some tissues, such as the brain and kidneys, where it plays a role in normal physiological functions.[1]

Dual COX-1/2 inhibitors, also known as non-steroidal anti-inflammatory drugs (NSAIDs), exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of both COX isoforms.[6] Understanding the specific interactions of these inhibitors with both enzymes is crucial for developing effective therapeutics with minimized side effects.

Quantitative Data Presentation

The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 and COX-2 is used to determine the selectivity of the inhibitor. The following table presents representative data for well-known COX inhibitors to illustrate how such information is typically structured.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 13 | 344 | 0.04 | [8] |

| Diclofenac | 0.8 | 0.03 | 26.67 | [8] |

| Celecoxib | >50 | 0.129 | >387.6 | [9] |

| Meloxicam | 2.5 | 0.8 | 3.125 | [8] |

| Indomethacin | 0.1 | 2.5 | 0.04 | [10] |

Experimental Protocols

The evaluation of a dual COX-1/2 inhibitor involves a series of in vitro and in vivo experiments to characterize its activity and pharmacological profile.

In Vitro COX Inhibition Assay

This assay determines the potency of an inhibitor against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test inhibitor (e.g., a representative dual COX-1/2 inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

-

Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[8]

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in saline)

-

Test inhibitor

-

Vehicle control

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test inhibitor or vehicle control orally or intraperitoneally at a predetermined dose.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

A significant reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.[11]

Visualization of Signaling Pathways and Workflows

Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Cyclooxygenase signaling pathway in inflammation.

Experimental Workflow for a COX Inhibitor

The logical flow for the preclinical evaluation of a potential COX inhibitor is depicted below, from initial in vitro screening to in vivo efficacy studies.

Caption: Experimental workflow for evaluating a COX inhibitor.

Conclusion

Dual COX-1/2 inhibitors represent a cornerstone in the management of inflammatory conditions. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for the development of new and improved anti-inflammatory agents. The methodologies and data presented in this guide provide a framework for the evaluation of such compounds, paving the way for future research and drug discovery in the field of inflammation.

References

- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 4. gpnotebook.com [gpnotebook.com]

- 5. researchgate.net [researchgate.net]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Expression of COX −1 and −2 in a Clinical Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for Cox-1/2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1][2][3] COX-1 is constitutively expressed in many tissues and is involved in homeostatic physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1][2][4] Consequently, both COX-1 and COX-2 are significant pharmacological targets for non-steroidal anti-inflammatory drugs (NSAIDs). Cox-1/2-IN-4 is a potent dual inhibitor of both COX-1 and COX-2 isoforms. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Principle of the Assay

The in vitro assay described here is a fluorometric method for screening COX inhibitors. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the action of COX on arachidonic acid. A fluorescent probe is used that reacts with PGG2 to produce a fluorescent signal, which can be measured using a fluorescence plate reader. The inhibition of COX activity by a test compound, such as this compound, results in a decrease in the fluorescent signal. This allows for the determination of the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activity of this compound against COX-1 and COX-2.

| Target | IC50 Value |

| COX-1 | 0.239 µM |

| COX-2 | 0.191 µM |

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway, showing the conversion of arachidonic acid to various prostanoids by COX-1 and COX-2.

Caption: A diagram of the COX signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro fluorometric COX inhibitor screening assay.

References

Application Notes and Protocols for Cox-1/2-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cox-1/2-IN-4, a potent dual inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), in a variety of cell culture-based assays. This document outlines the inhibitor's mechanism of action, provides detailed protocols for its application, and offers guidance on data analysis and interpretation.

Introduction

Cyclooxygenase (COX) enzymes are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Two main isoforms exist: COX-1, which is constitutively expressed in most tissues and responsible for housekeeping functions, and COX-2, which is inducible by inflammatory stimuli, growth factors, and cytokines.[4][5][6] this compound is a small molecule inhibitor that targets both COX-1 and COX-2, making it a valuable tool for investigating the roles of these enzymes in cellular processes.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of both COX-1 and COX-2.[1][7] This inhibition blocks the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), from arachidonic acid.[4][8] The reduction in prostaglandin production subsequently modulates downstream signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and cytotoxic effects.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value (μM) |

| COX-1 | 0.239[1][7] |

| COX-2 | 0.191[1][7] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 Value (μM) |

| COLO205 (Human colon cancer) | 30.79[7] |

| B16F1 (Mouse melanoma) | 74.15[7] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Based on the molecular weight provided by the supplier, calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.

-

Warm the DMSO to room temperature.

-

Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Cell Culture Treatment

Materials:

-

Cultured cells of interest (e.g., cancer cell lines, immune cells)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume growth overnight.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A starting range of 0.1 µM to 10 µM is suggested.

-

Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest concentration of this compound treatment.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

Assessment of COX Inhibition: Prostaglandin E2 (PGE2) ELISA

Principle: This protocol measures the concentration of PGE2 in the cell culture supernatant as an indicator of COX-1/2 activity. Inhibition of COX enzymes by this compound will lead to a decrease in PGE2 production.

Materials:

-

Cell culture supernatant from treated and control cells

-

Prostaglandin E2 (PGE2) ELISA kit (commercially available from various suppliers)

-

Microplate reader

Protocol:

-

Following treatment with this compound, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a PGE2-HRP conjugate to a pre-coated antibody plate, followed by incubation, washing, and addition of a substrate.

-

Measure the absorbance using a microplate reader at the recommended wavelength.

-

Calculate the concentration of PGE2 in each sample based on the standard curve generated.

-

Compare the PGE2 levels in the this compound-treated samples to the vehicle-treated control to determine the extent of COX inhibition.

Assessment of Cytotoxicity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][8][9][10]

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][8]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Caption: COX Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Assessing COX Inhibition.

Caption: Downstream Signaling of Prostaglandin E2 (PGE2) Receptors.

References

- 1. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 2. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. The COX-2/prostanoid signaling cascades in seizure disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Cox-1/2-IN-4: A High-Throughput Screening Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3][4] In contrast, COX-2 expression is typically low in normal tissues but is significantly upregulated during inflammatory responses.[3][5] This differential expression has made COX-2 a key target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4]

Cox-1/2-IN-4 is a novel small molecule inhibitor of both COX-1 and COX-2 enzymes. Its characterization is essential for understanding its therapeutic potential and selectivity profile. High-throughput screening (HTS) assays are critical for efficiently evaluating the inhibitory activity of compounds like this compound against these targets.[6][7] This document provides detailed application notes and protocols for the use of this compound in common HTS assays.

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the intermediate prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2).[3] PGH2 serves as the precursor for various prostanoids.[5] this compound is hypothesized to act as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the binding of arachidonic acid. The structural differences between the active sites of COX-1 and COX-2, specifically the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, allows for the development of selective inhibitors.[2] The inhibitory activity and selectivity of this compound can be quantified by determining its IC50 values against both isoforms.

Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade.

COX Signaling Pathway. This diagram shows the conversion of arachidonic acid to prostanoids by COX-1 and COX-2.

Quantitative Data Summary

The inhibitory potency of this compound against human recombinant COX-1 and COX-2 was determined using a fluorometric HTS assay. The results are summarized in the table below, alongside data for well-known reference compounds.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

| This compound | 150 | 50 | 3 |

| Ibuprofen | 2,200 | 5,500 | 0.4 |

| Celecoxib | 3,000 | 40 | 75 |

| Aspirin | 166 | 344 | 0.48 |

Note: IC50 values were determined from 10-point dose-response curves with n=3 replicates per concentration.

Experimental Protocols

Fluorometric High-Throughput Screening Assay for COX-1/2 Inhibition

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for HTS. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

This compound and control inhibitors (e.g., Celecoxib)

-

96-well white opaque flat-bottom plates

-

Fluorescence plate reader with excitation/emission wavelengths of 535/587 nm

Experimental Workflow:

HTS Workflow. This diagram outlines the major steps in the fluorometric COX inhibitor screening assay.

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock of your test compounds (including this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the 10X stock in COX Assay Buffer.

-

Reconstitute Arachidonic Acid in ethanol and then dilute with NaOH as per the kit instructions.